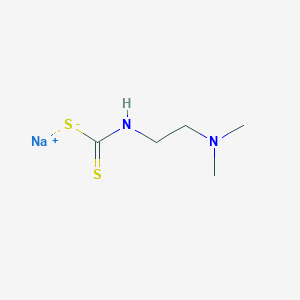

Sodium (2-(dimethylamino)ethyl)carbamodithioate

Übersicht

Beschreibung

Sodium (2-(dimethylamino)ethyl)carbamodithioate: is a chemical compound with the molecular formula C₅H₁₁N₂NaS₂ and a molecular weight of 186.28 g/mol . This compound is typically stored at room temperature and is available in powder form. It is used primarily in research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-(dimethylamino)ethyl)carbamodithioate involves the reaction of N,N-dimethylethylenediamine with carbon disulfide in the presence of sodium hydroxide . The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then isolated and purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium (2-(dimethylamino)ethyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.

Reduction: It can be reduced to form thiols and other reduced sulfur species.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed:

Oxidation Products: Disulfides, sulfoxides.

Reduction Products: Thiols, sulfides.

Substitution Products: Various substituted carbamodithioates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Molecular Formula : C₃H₆NNaS₂

Molar Mass : 136.21 g/mol

pKa : Approximately 5.4

The compound exhibits significant reactivity due to its structure, allowing it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form disulfides and other sulfur-containing compounds.

- Reduction : Can be reduced to yield thiols and other reduced sulfur species.

- Substitution : Involves nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Scientific Research Applications

Sodium dimethyl carbamodithioate is utilized in several scientific research domains:

Organic Chemistry

- Used as a reagent in the synthesis of various organic compounds, particularly thioesters and sulfur-containing compounds. Its unique structure allows for specific interactions in chemical reactions, making it valuable in synthetic pathways.

Biochemistry

- Enzyme Studies : Acts as a probe to investigate enzyme mechanisms and protein-sulfur interactions. It can form covalent bonds with sulfur-containing amino acids, inhibiting enzyme activity and aiding in the understanding of catalytic processes.

- Antimicrobial Research : Demonstrates fungicidal and bactericidal properties, making it useful in studying microbial resistance and developing new antimicrobial agents.

Medicine

- Explored for its potential in developing thixotropic hydrogels for drug delivery systems. Its ability to interact with biological molecules positions it as a candidate for therapeutic applications.

Industrial Applications

Sodium dimethyl carbamodithioate has significant industrial uses:

Rubber Industry

- Serves as a vulcanization accelerator for both synthetic and natural rubbers. It enhances the durability and elasticity of rubber products.

Water Treatment

- Employed as a biocide in water treatment processes to degrade organic pollutants. Its ability to precipitate heavy metals from aqueous solutions is particularly beneficial in environmental remediation efforts.

Agriculture

- Functions as a protective fungicide against various pathogens affecting crops. It is used in leaf spraying, seed treatment, and soil treatment to control diseases like grain smut and seedling blight.

Comparison with Related Compounds

The following table compares sodium dimethyl carbamodithioate with similar dithiocarbamate derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Sodium N,N-dimethyldithiocarbamate | Lacks ethyl linkage | General antimicrobial properties |

| Sodium diethyldithiocarbamate | Two ethyl groups | Enhanced antifungal activity |

| Sodium pyrrolidinedithiocarbamate | Contains pyrrolidine group | Notable anticancer properties |

This comparison highlights the unique reactivity and binding characteristics of sodium dimethyl carbamodithioate compared to other dithiocarbamate derivatives.

Case Studies

- Enzyme Mechanisms : In biochemical research, sodium dimethyl carbamodithioate has been used to elucidate the mechanisms of enzymes involved in redox reactions. Studies have shown that it can effectively inhibit enzyme activity through covalent modification of active site residues.

- Antimicrobial Efficacy : Research demonstrated its effectiveness against fungal pathogens in agricultural settings, leading to its adoption as a protective agent on crops like melons, where tolerance levels were established at 25 ppm.

- Heavy Metal Remediation : A study focused on the compound's ability to precipitate heavy metals from wastewater highlighted its potential utility in environmental cleanup efforts, showcasing its role as an eco-friendly alternative for metal chelation.

Wirkmechanismus

The mechanism of action of sodium (2-(dimethylamino)ethyl)carbamodithioate involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. It can also participate in redox reactions, affecting the redox state of cellular components.

Vergleich Mit ähnlichen Verbindungen

- Sodium N,N-dimethyldithiocarbamate

- Sodium diethyldithiocarbamate

- Sodium pyrrolidinedithiocarbamate

Comparison: Sodium (2-(dimethylamino)ethyl)carbamodithioate is unique in its structure, which includes a dimethylaminoethyl group. This structural feature imparts distinct reactivity and binding properties compared to other dithiocarbamates. For example, sodium N,N-dimethyldithiocarbamate lacks the ethyl linkage, resulting in different chemical behavior and applications.

Biologische Aktivität

Sodium (2-(dimethylamino)ethyl)carbamodithioate, commonly referred to as sodium dimethyl carbamodithioate, is a dithiocarbamate compound with diverse biological applications. It is primarily recognized for its role in enzyme studies, antimicrobial properties, and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₆NNaS₂

- Molar Mass : 136.21 g/mol

- pKa : Approximately 5.4, indicating its dissociated form predominates in neutral pH environments.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with sulfur-containing amino acids in enzymes, leading to inhibition of their activity. This is particularly relevant in studies involving redox reactions and protein-sulfur interactions.

- Redox Reactions : It participates in redox processes that can alter the cellular redox state, impacting various metabolic pathways.

- Antimicrobial Activity : The compound has been noted for its fungicidal and bactericidal properties, making it useful in industrial applications such as water treatment and as an additive in paints .

1. Enzyme Mechanisms

Sodium dimethyl carbamodithioate is utilized in biochemical research to probe enzyme mechanisms. It serves as a tool to investigate protein-sulfur interactions and understand the catalytic processes of various enzymes.

2. Antimicrobial Properties

The compound has demonstrated efficacy as an antimicrobial agent against a range of pathogens:

- Fungi : Effective against fungal pathogens in agricultural settings.

- Bacteria : Exhibits bactericidal properties that are leveraged in industrial applications to prevent microbial contamination .

3. Therapeutic Potential

Research has indicated potential therapeutic uses of sodium dimethyl carbamodithioate:

- Cancer Research : Compounds within the dithiocarbamate family have shown anticancer activities. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .

- Heavy Metal Remediation : The compound has been studied for its capacity to precipitate heavy metals from aqueous solutions, demonstrating potential applications in environmental remediation .

Case Studies

Comparison with Related Compounds

This compound can be compared with other dithiocarbamate derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Sodium N,N-dimethyldithiocarbamate | Lacks ethyl linkage | General antimicrobial properties |

| Sodium diethyldithiocarbamate | Two ethyl groups | Enhanced antifungal activity |

| Sodium pyrrolidinedithiocarbamate | Contains pyrrolidine group | Notable anticancer properties |

The unique structure of this compound provides distinct reactivity and binding characteristics compared to these related compounds .

Eigenschaften

IUPAC Name |

sodium;N-[2-(dimethylamino)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S2.Na/c1-7(2)4-3-6-5(8)9;/h3-4H2,1-2H3,(H2,6,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTIFCKGNPYWNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N2NaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088499-23-2 | |

| Record name | sodium (2-(dimethylamino)ethyl)carbamodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.